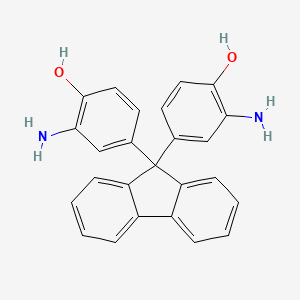

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGOBIIKXFNGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622824 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20638-07-7 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9,9 Bis 3 Amino 4 Hydroxyphenyl Fluorene

Precursor Compounds and Reaction Pathways for 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene Synthesis

The primary precursor for the synthesis of this compound is 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF). The synthesis of BHPF is typically achieved through the condensation reaction of 9-fluorenone with phenol. scispace.comrsc.orgresearchgate.net

9-Fluorenone + 2 Phenol → 9,9-Bis(4-hydroxyphenyl)fluorene + H₂O

Following the synthesis of BHPF, the introduction of amino groups at the 3-position of the phenyl rings is typically a two-step process:

Nitration: The BHPF is first nitrated to introduce nitro groups ortho to the hydroxyl groups, yielding 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene. This is a critical step that dictates the position of the final amino groups.

Reduction: The dinitro compound is then reduced to the corresponding diamine, this compound.

This two-step sequence is a standard method for introducing amino groups into phenolic compounds.

Catalytic Systems and Mechanistic Considerations in this compound Preparation

The preparation of this compound heavily relies on effective catalytic systems for each synthetic step.

For the initial synthesis of the precursor, 9,9-bis(4-hydroxyphenyl)fluorene, various acid catalysts are employed. These include:

Inorganic Acids: Sulfuric acid and hydrogen chloride are traditional catalysts for this condensation reaction. researchgate.net

Heteropoly Acids: These have been investigated as more environmentally friendly alternatives to traditional inorganic acids. researchgate.net

Bifunctional Ionic Liquids: Ionic liquids containing both sulfonic acid and sulfhydryl groups have shown high catalytic activity, achieving nearly 100% conversion of 9-fluorenone with high selectivity for the desired product. rsc.orgresearchgate.net

The mechanism of the acid-catalyzed condensation of 9-fluorenone and phenol involves the protonation of the carbonyl oxygen of 9-fluorenone by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich phenol ring at the para position. A second phenol molecule then reacts in a similar fashion, followed by dehydration to yield the final BHPF product. Co-catalysts like 3-mercaptopropionic acid are often used to enhance the reaction rate. researchgate.net

The subsequent nitration of BHPF is typically carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol rings of BHPF, primarily at the position ortho to the activating hydroxyl group.

The final step, the reduction of the dinitro compound, can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrazine hydrate.

Process Optimization for High-Purity this compound Production

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound.

For the synthesis of the BHPF precursor, key parameters that are often optimized include:

Molar Ratio of Reactants: An excess of phenol is typically used to drive the reaction to completion. The optimal molar ratio of phenol to 9-fluorenone has been reported to be around 10:1.

Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and selectivity.

Reaction Temperature: The reaction is typically carried out at elevated temperatures, with an optimal range often found to be between 70°C and 110°C. rsc.orgchemicalbook.com

Reaction Time: The duration of the reaction is optimized to ensure complete conversion without the formation of significant byproducts.

The purification of BHPF is a critical step to ensure the quality of the final product. Common purification techniques include recrystallization from solvents such as toluene or the use of a two-step purification process involving acetonitrile followed by a solvent mixture. scispace.com

For the nitration and reduction steps, careful control of the reaction conditions is necessary to avoid side reactions and ensure complete conversion. The purification of the final this compound is often achieved through recrystallization from a suitable solvent to obtain a high-purity product suitable for polymerization reactions.

Below is an interactive data table summarizing the optimization of reaction parameters for the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene using a bifunctional ionic liquid catalyst.

| Parameter | Range Studied | Optimal Condition | Conversion of 9-Fluorenone | Selectivity for BHPF |

| Catalyst Amount (mol%) | 5 - 25 | 15 | ~100% | ~92% |

| Temperature (°C) | 70 - 140 | 110 | 100% | >90% |

| Time (hours) | 1 - 6 | 4 | >99% | High |

| Phenol/9-Fluorenone Molar Ratio | 5:1 - 10:1 | 6:1 | High | High |

High Temperature Adhesives and Composites:the Exceptional Thermal Stability of the Polybenzoxazole Structure Makes Ahphf a Candidate Monomer for Creating Thermosetting Resins for High Temperature Environments, Such As Those Encountered in the Aerospace and Automotive Industries. by Designing Copolymers or Blends with Other High Performance Thermosets, Materials with Superior Adhesive Strength, High Modulus, and Low Coefficients of Thermal Expansion at Elevated Temperatures Could Be Realized.

The overarching theme for future innovation lies in the intelligent design of copolymers and blends that capitalize on the high-performance potential of the AHPHF-derived PBO structure while engineering practical processability and mechanical durability into the final material.

Structure Property Relationships in Polymeric Materials Derived from 9,9 Bis 3 Amino 4 Hydroxyphenyl Fluorene

Influence of the Fluorene (B118485) Cardo Structure on Polymer Free Volume, Chain Packing, and Rigidity

The presence of the 9,9-bisphenylfluorene unit, often referred to as a "cardo" structure (from the Latin word for "loop"), is a defining feature of polymers derived from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene. This bulky, three-dimensional structure has a profound impact on the polymer's morphology at the molecular level.

The rigid and non-coplanar nature of the fluorene group physically hinders the efficient packing of polymer chains. Unlike linear polymer chains that can align and pack closely together, the cardo structure introduces kinks and voids, leading to a significant increase in the fractional free volume (FFV) within the polymer matrix. This disruption of chain packing is a key factor in enhancing properties such as gas permeability, as the increased free volume creates more pathways for gas molecules to diffuse through the material. For instance, polyimides synthesized with bulky cardo moieties have been shown to exhibit significantly higher free volume, which directly correlates with their performance in gas separation membranes. researchgate.net

Furthermore, the inherent rigidity of the fused ring system of the fluorene unit severely restricts the rotational motion of the polymer backbone. This leads to polymers with high glass transition temperatures (Tg) and enhanced thermal stability. The restricted mobility of the polymer chains means that more thermal energy is required to induce the transition from a glassy to a rubbery state. The densely crosslinked networks and the bisphenol fluorene structures can restrict the movement of polymer chains, thereby reducing the free volume within the polymer matrix. mdpi.com This rigidity also contributes to the high mechanical strength and modulus observed in many fluorene-containing polymers. The conjugated structure between the fluorene ring, benzene (B151609) ring, and imide rings in polyimides, for example, prevents the rotation and conformational changes of the molecular chain, which improves the thermal stability of the resulting films. researchgate.net

Elucidation of Amine and Hydroxyl Group Contributions to Polymer Network Formation and Intermolecular Interactions

The amine (-NH2) and hydroxyl (-OH) groups attached to the phenyl rings of this compound are the primary sites for polymerization and for establishing intermolecular forces within the polymer network. Their specific ortho-positioning relative to each other is particularly significant for the formation of certain heterocyclic polymers like polybenzoxazoles (PBOs).

The primary amine groups serve as nucleophiles in polycondensation reactions with various electrophilic comonomers. For example, reaction with dianhydrides leads to the formation of polyimides, while reaction with dicarboxylic acids or their derivatives yields polyamides. The reactivity of these amine groups is fundamental to building high molecular weight polymers.

The hydroxyl groups play a crucial role in both the polymerization process and the final properties of the material. In the synthesis of polybenzoxazoles, the polymer precursor is typically an o-hydroxy polyimide or polyamide. A subsequent thermal treatment induces a cyclization reaction where the hydroxyl group reacts with the adjacent amide or imide linkage, eliminating water or carbon dioxide and forming the highly stable oxazole (B20620) ring. This thermal rearrangement process creates a rigid, fully aromatic polymer structure with exceptional thermal and chemical resistance. rsc.orgcsic.es

Impact of Monomer Composition and Copolymerization Ratios on Thermomechanical and Optical Properties of this compound-Based Polymers

The thermomechanical and optical properties of polymers derived from this compound can be precisely tuned by altering the monomer composition through copolymerization. By incorporating other diamines or dianhydrides into the polymer backbone, researchers can modify properties such as the glass transition temperature (Tg), tensile strength, solubility, refractive index, and transparency.

Copolymerization allows for a balance of properties. For instance, while polymers derived solely from this compound (BAHPF) can exhibit poor film-forming capabilities, copolymerizing it with a more flexible diamine, such as 9,9-bis[4-(4-amino-2-hydroxyphenoxy)phenyl]fluorene (BAHPPF), can enhance mechanical properties. rsc.org A study on a series of thermal rearrangement (TR) copolymers synthesized from BAHPF, BAHPPF, and 2,2′-bis(3,4′-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) demonstrated that the properties of the resulting membranes were highly dependent on the molar ratio of the two diamines. rsc.org

As shown in the table below, increasing the proportion of the more rigid BAHPF monomer in the copolymer generally leads to higher gas permeability but can affect the mechanical strength of the resulting thermally rearranged membranes.

Table 1: Properties of TR Copolymers with Varying Diamine Ratios

| Copolymer (BAHPPF:BAHPF ratio) | Tensile Strength of Precursor (MPa) | H₂ Permeability of TR Membrane (Barrer) | CO₂ Permeability of TR Membrane (Barrer) |

|---|---|---|---|

| CP-5:5 | 98.5 | 185.0 | 196.1 |

| CP-4:6 | 102.3 | 244.4 | 269.0 |

| CP-3:7 | 100.2 | 265.4 | 299.7 |

Data sourced from Zhang et al., 2021. rsc.org

The choice of the comonomer also significantly affects optical properties. The fluorene structure itself contributes to a high refractive index. mdpi.comresearchgate.net By copolymerizing with fluorinated monomers, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), it is possible to produce polyimides with excellent optical transparency and low dielectric constants. researchgate.net The introduction of bulky, fluorine-containing groups can further disrupt chain packing, reduce intermolecular charge-transfer complexes that cause color, and lower moisture absorption, all of which are beneficial for optical applications. researchgate.net The thermal properties can also be controlled by adjusting the feed ratio of different fluorene-based monomers during polymerization. researchgate.net

Understanding Thermal Stability and Degradation Pathways in this compound-Derived Polymers

Polymers derived from this compound are renowned for their exceptional thermal stability, a direct consequence of the rigid, aromatic nature of the monomer. The high decomposition temperatures of these polymers make them suitable for applications in demanding, high-temperature environments.

The primary pathway for creating highly stable polymers from this monomer involves the formation of polybenzoxazoles (PBOs). The precursor, an o-hydroxy polyimide, undergoes a thermally rearranged (TR) process at temperatures typically between 300°C and 450°C. csic.es This step involves an intramolecular cyclodehydration reaction, releasing carbon dioxide and forming the stable benzoxazole (B165842) ring. This conversion is a critical step that significantly enhances the thermal stability of the final polymer.

The general thermal degradation of the polymer backbone for these PBOs begins at temperatures above 450°C. csic.es The degradation mechanism for polybenzoxazoles, when heated to very high temperatures (e.g., up to 660°C in a vacuum), involves the breakdown of the heterocyclic ring and the aromatic backbone. researchgate.net The primary volatile products are carbon monoxide and carbon dioxide, indicating the loss of oxygen from the oxazole ring and cleavage of carbonyl groups. researchgate.net The carbon for the formation of carbon monoxide is predominantly supplied by the benzene rings. researchgate.net Additionally, a fraction of the C-N linkages are broken, releasing hydrogen cyanide and ammonia, while the elimination of hydrogen atoms leads to free radical formation and subsequent crosslinking of the polymer chains. researchgate.net This crosslinking process results in the formation of a highly stable char residue at elevated temperatures.

The table below summarizes the thermal properties of various polyimides derived from fluorene-containing monomers, illustrating their high thermal stability.

Table 2: Thermal Properties of Fluorene-Containing Polyimides

| Polymer | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Char Yield at 800°C (%) |

|---|---|---|---|

| FDAn-FDAADA | 428 | 535 | 68.1 |

| FDAn-ABTFMB | 421 | 541 | 64.5 |

| PI from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene and BPDA | >376 | >570 | - |

Data sourced from Liu et al., 2022 and Zhang et al., 2013. mdpi.comresearchgate.net

The stability is not only due to the strong aromatic backbone but also the rigid fluorene cardo structure, which dissipates energy effectively and limits the chain mobility required for degradation processes.

Advanced Applications of 9,9 Bis 3 Amino 4 Hydroxyphenyl Fluorene Based Polymers

Membranes for Advanced Gas Separation Technologies

Polymers derived from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene are at the forefront of research into next-generation gas separation membranes. The inherent properties of the fluorene (B118485) moiety play a crucial role in tailoring the microstructure of these membranes for superior performance.

Optimization of Gas Permeability and Selectivity in Thermally Rearranged Polyimides and Polybenzoxazoles

Thermally rearranged (TR) polymers, particularly polybenzoxazoles (PBOs) derived from polyimide (PI) precursors containing ortho-hydroxyl groups, represent a significant advancement in membrane technology. The conversion process from PI to PBO creates a microporous structure with a high fractional free volume (FFV), which is conducive to high gas permeability.

Polymers synthesized using this compound are prime candidates for creating these TR membranes. The bulky, rigid fluorene unit in the polymer backbone hinders efficient chain packing, leading to an intrinsically high FFV even in the polyimide precursor. Upon thermal rearrangement, which involves the decarboxylation of the polyimide, the resulting polybenzoxazole exhibits an even more pronounced microporous structure. This structural transformation is key to the enhanced gas transport properties.

Research has focused on optimizing the trade-off between gas permeability and selectivity. While a higher FFV generally leads to increased permeability, it can sometimes be accompanied by a decrease in selectivity. To address this, copolymers have been developed. For instance, by copolymerizing BAHPF with other diamines, the rigidity of the macromolecular chain can be modulated. This approach allows for the fine-tuning of the membrane's properties to achieve a balance of high permeability and selectivity, along with improved mechanical strength and film-forming capabilities.

The thermal rearrangement process itself is a critical parameter. Studies have shown that the conversion of hydroxyl-containing polyimides to polybenzoxazoles typically occurs at temperatures between 350°C and 450°C. The degree of conversion directly influences the final membrane performance, with higher conversion rates generally leading to increased FFV and, consequently, higher gas permeabilities.

Table 1: Gas Permeability and Selectivity of a Thermally Rearranged Copolymer Membrane

| Gas Pair | Permeability (Barrer) | Selectivity |

|---|---|---|

| O₂ | 229.03 | - |

| N₂ | 53.26 | - |

| H₂ | 1497.35 | - |

| CH₄ | 33.52 | - |

| CO₂ | 818.76 | - |

| O₂/N₂ | - | 4.30 |

| CO₂/CH₄ | - | 24.43 |

Design Principles for High Free Volume Membranes Utilizing Fluorene Moieties

The design of high-performance gas separation membranes is intrinsically linked to the concept of fractional free volume (FFV). The incorporation of fluorene moieties, as seen in polymers derived from this compound, is a key strategy for maximizing FFV.

The fundamental design principles are centered on the following attributes of the fluorene group:

Bulkiness and Rigidity: The cardo-type structure of the fluorene unit, where the central carbon atom is part of the polymer backbone, introduces a significant steric hindrance. This bulkiness prevents the polymer chains from packing densely, thereby creating a larger volume of intermolecular voids or free volume.

Contorted Monomer Structure: The non-coplanar and rigid nature of the fluorene moiety leads to a contorted polymer chain. This irregular structure further disrupts chain packing and contributes to the formation of a microporous network within the membrane.

Inhibition of Intersegmental Mobility: The rigidity of the fluorene unit restricts the rotational and vibrational movements of the polymer chains. This reduced mobility helps to maintain the integrity of the free volume elements, preventing their collapse over time and under pressure.

These principles have been successfully applied in the development of polymers of intrinsic microporosity (PIMs), where the chemical structure is designed to be highly rigid and contorted, leading to a large and interconnected free volume network. The use of this compound in the synthesis of polyimides and polybenzoxazoles aligns with this design philosophy, resulting in membranes with exceptionally high gas permeabilities. The resulting high free volume is a direct consequence of the molecular architecture dictated by the fluorene-containing monomer.

Materials for Optoelectronics and Microelectronics

The unique combination of thermal stability, low dielectric constant, and potential for photoluminescence in polymers derived from this compound makes them promising candidates for a range of applications in optoelectronics and microelectronics.

Role in Organic Light-Emitting Diodes (OLEDs) and Transparent Displays

While the direct application of homopolymers synthesized solely from this compound in OLEDs and transparent displays is not extensively documented in the reviewed literature, the incorporation of fluorene moieties into polymers is a well-established strategy in this field. Fluorene-based polymers are known for their strong blue photoluminescence, high quantum yields, and good thermal stability, which are all desirable characteristics for emissive and charge-transporting layers in OLEDs.

The fluorene unit provides a rigid and conjugated backbone that facilitates efficient charge transport. By modifying the fluorene structure or by copolymerizing it with other monomers, the emission color can be tuned across the visible spectrum. For transparent display applications, polyimides containing fluorene groups are of interest due to their high transparency in the visible region, excellent thermal stability, and good mechanical properties. These characteristics are essential for creating robust and durable flexible display substrates. nih.gov

Development of Low Dielectric Constant Polymeric Insulators for Electronic Packaging

In the field of microelectronics, there is a continuous demand for materials with low dielectric constants (low-k) to serve as insulators in electronic packaging and as interlayer dielectrics in integrated circuits. A lower dielectric constant reduces signal delay, crosstalk, and power dissipation, enabling the fabrication of faster and more efficient electronic devices.

Table 2: Dielectric Properties of a Copolyimide Film with a Fluorene Rigid Conjugated Structure

| Property | Value |

|---|---|

| Dielectric Constant (at 10⁶ Hz) | 2.53 |

| Thermal Decomposition Temperature (Td5%) | Up to 530 °C |

| Tensile Strength | ≥ 96 MPa |

Applications in Organic Field-Effect Transistors (OFETs) and Nonvolatile Memory Devices

The semiconducting properties of fluorene-based polymers have led to their investigation in organic field-effect transistors (OFETs). The rigid, conjugated nature of the fluorene unit can facilitate charge transport along the polymer backbone, which is a prerequisite for transistor operation. While research on OFETs based specifically on polymers from this compound is not widespread, the broader class of fluorene-containing polymers has shown promise in this area.

More significant are the emerging applications of these polymers in nonvolatile memory devices. Certain polyimides containing fluorene moieties have been shown to exhibit resistive switching behavior, where the material can be switched between a high-resistance state ("OFF") and a low-resistance state ("ON") by applying an external voltage. This property forms the basis of resistive random-access memory (RRAM), a type of nonvolatile memory.

The mechanism of this switching behavior in fluorene-containing polyimides is often attributed to charge trapping at the fluorene units or field-induced charge transfer within the polymer. The ability to form stable and reproducible "ON" and "OFF" states with a high ON/OFF current ratio makes these materials attractive for next-generation data storage applications. The inherent thermal stability of polyimides is an added advantage, ensuring the reliability of the memory device under various operating conditions.

High-Performance Structural and Functional Materials

The integration of the this compound monomer into polymer backbones gives rise to materials with exceptional performance characteristics. The unique cardo structure, featuring a bulky, rigid fluorene group, is central to these enhanced properties. This structure introduces significant steric hindrance, which restricts the rotational mobility of polymer chains and limits their ability to pack densely. researchgate.net Consequently, polymers such as polyimides, poly(ether-imide)s, and polybenzoxazoles derived from this monomer exhibit a superior combination of thermal stability, mechanical strength, and processability, making them ideal for demanding applications.

Polymers with Enhanced Thermal Stability and Mechanical Strength

The presence of the fluorene moiety in the polymer backbone is a key factor in achieving remarkable thermal and mechanical properties. acs.org The rigid, planar nature of the fluorene group enhances the rigidity of the molecular chains. acs.orgnih.gov This structural rigidity, combined with the strong intermolecular forces, leads to very high glass transition temperatures (Tg) and excellent thermal stability. nih.govnih.gov For example, a high-barrier polyimide (FAPPI) incorporating a fluorene diamine demonstrated a glass transition temperature (Tg) of 416 °C and a 5% weight loss temperature (Td5%) of 525 °C, indicating its ability to maintain structural integrity at elevated temperatures. acs.orgnih.gov Similarly, other fluorene-based copolyimide films have shown thermal decomposition temperatures (Td5%) as high as 530 °C to 550 °C. mdpi.com

These structural characteristics also translate into impressive mechanical strength. The restricted chain movement and strong interchain interactions result in materials with high tensile strength and modulus. acs.org Research has shown that fluorene-based polyimide films can achieve tensile strengths ranging from 96 MPa to 132 MPa and tensile moduli from 2.9 GPa to 5.2 GPa. acs.orgmdpi.comresearchgate.net This combination of high strength and thermal resistance makes these polymers suitable for applications in aerospace, electronics, and other fields where materials are subjected to extreme conditions. murraystate.educore.ac.uk The introduction of the fluorene cardo structure effectively enhances key material properties without compromising others, such as solubility, which is often a challenge with high-performance aromatic polymers. researchgate.netnih.gov

Table 1: Thermal and Mechanical Properties of 9,9-Bis(aryl)fluorene-Based Polymers

| Polymer Type | Dianhydride/Diamine Comonomers | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength | Tensile Modulus | Reference |

|---|---|---|---|---|---|---|

| Polyimide (FAPPI) | Pyromellitic dianhydride (PMDA) / FAPDA (fluorene-based) | 416 °C | 525 °C | 132 MPa | 5.2 GPa | acs.orgnih.gov |

| Polyetherimide (PENI) | Not Specified / DFBN and 4,4′-BFPI (fluorene-based) | 260-280 °C | 429-453 °C | 103-112 MPa | 2.9-3.4 GPa | researchgate.net |

| Copolyimide (CPI) | Biphenyl-3,3′,4,4′-tetracarboxylic dianhydride (BPDA) / 6FAPB and FFDA (fluorene-based) | ≥ 275 °C | ≥ 550 °C | ≥ 96 MPa | Not Specified | mdpi.com |

Contributions to Specialized Adhesives and Coatings

The outstanding thermal stability and mechanical integrity of polymers derived from fluorene-based monomers, including 9,9-bis(4-hydroxyphenyl)fluorene (B116638), make them highly suitable for formulation into specialized adhesives and coatings. evitachem.comlookchem.comstarskychemical.com These materials are sought after for applications that demand robust performance under high temperatures. evitachem.com Fluorene-based epoxy resins and polyimides, for instance, are used as high-temperature adhesives and coatings in the electronics and aerospace industries. lookchem.comstarskychemical.com

The incorporation of the fluorene group enhances the adhesive strength of polymers. In a study of fluorene-based polyimide adhesives, the lap shear strength was found to increase significantly with the introduction of fluorene groups into the polymer backbone. researchgate.net One particular polyimide composition achieved a lap shear strength of 22.3 MPa when bonded to stainless steel plates, demonstrating its effectiveness as a high-strength adhesive. researchgate.net The inherent properties of the fluorene structure, such as heat resistance and moisture resistance, contribute to the durability and reliability of these adhesives and coatings in harsh operating environments. lookchem.comstarskychemical.com

Table 2: Adhesive Properties of Fluorene-Based Polyimide

| Polymer System | Substrate | Lap Shear Strength (LSS) | Test Temperature | Reference |

|---|

Characterization and Analytical Methodologies for 9,9 Bis 3 Amino 4 Hydroxyphenyl Fluorene and Its Polymers

Spectroscopic Techniques for Structural Elucidation (FTIR, NMR, XPS, UV-Vis)

Spectroscopic methods are fundamental for confirming the chemical structure of BAHPF-based polymers, such as polyimides and poly(ether-benzoxazole)s.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is routinely used to verify the successful synthesis of polymers from BAHPF. In the synthesis of polyimides, the disappearance of the characteristic peaks of the poly(amic acid) precursor and the appearance of new absorption bands confirm the imidization process. Key characteristic peaks for a polyimide derived from BAHPF would include asymmetric and symmetric stretching of the carbonyl group (C=O) in the imide ring, typically around 1780 cm⁻¹ and 1720 cm⁻¹, respectively, and the C-N-C stretching vibration near 1380 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for the detailed structural confirmation of the monomer and the resulting polymers. tandfonline.comchemicalbook.com In the ¹H NMR spectrum of polymers, the presence of aromatic protons from both the fluorene (B118485) and phenyl groups can be identified and assigned, confirming the incorporation of the BAHPF moiety into the polymer chain. tandfonline.com ¹³C NMR provides further confirmation by identifying the distinct carbon environments, including the unique sp³-hybridized C9 carbon of the fluorene group.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of polymer films. This analysis is particularly useful for verifying surface chemistry after processing or modification and for applications where surface interactions are critical.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to evaluate the optical properties of BAHPF-based polymer films. These polymers often exhibit high optical transparency. mdpi.com UV-Vis spectra are used to determine the cutoff wavelength, which indicates the lower limit of the material's transparency in the electromagnetic spectrum. For example, novel fluorinated polyimides have shown cutoff wavelengths between 341–355 nm and high transmittance of over 80% at 450 nm. researchgate.net

Table 1: Spectroscopic Data for Fluorene-Based Polymers

| Technique | Polymer System | Key Findings / Characteristic Values | Reference |

|---|---|---|---|

| FTIR | Bismaleimide Monomer (PF-BMI) | C=O (imide): 1715 cm⁻¹, C-N-C: 1396 cm⁻¹, C=C (maleimide): 691 cm⁻¹ | tandfonline.com |

| UV-Vis | Fluorinated Polyimides | Cutoff Wavelength: 341–355 nm; Transmittance: >80% @ 450 nm | researchgate.net |

| UV-Vis | Fluorene-containing Polyimides (FDAn-PIs) | Transmittance: >80.0% @ 500 nm | mdpi.com |

Thermal Analysis Methods for Transition Temperatures and Decomposition Studies (DSC, TGA)

The thermal properties of polymers derived from BAHPF are among their most significant attributes, largely due to the rigid fluorene cardo group which restricts segmental motion.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers. The Tg is a critical parameter that defines the upper service temperature of the material in many applications. BAHPF-based polymers consistently exhibit high Tg values, often exceeding 300°C and in some cases even 400°C. mdpi.comresearchgate.net For instance, polycarbonates synthesized from 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (a related compound) showed a high glass transition temperature of 275°C. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing crucial information about its thermal stability and degradation profile. The analysis typically determines the temperature at which 5% or 10% weight loss occurs (Td5 or Td10) and the percentage of material remaining at high temperatures (char yield). Aromatic polyimides derived from fluorene-based diamines show initial decomposition temperatures well above 500°C in both nitrogen and air atmospheres, indicating outstanding thermal stability. researchgate.netresearchgate.net

Table 2: Thermal Properties of Fluorene-Based Polymers

| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Analysis Atmosphere | Reference |

|---|---|---|---|---|

| Fluorinated Polyimides | > 376 °C | > 570 °C | Nitrogen & Air | researchgate.net |

| BHPF-Polycarbonate | 275 °C | 440 °C | Not Specified | researchgate.net |

| Copolyimide (CPI-3) | ≥ 275 °C | ≥ 550 °C | Not Specified | mdpi.com |

| FDAn-PI Films | > 420 °C (by DMA) | Not Specified | Not Specified | mdpi.com |

Mechanical Property Characterization (Tensile Strength, Modulus, Dynamic Mechanical Analysis)

The mechanical integrity of BAHPF-based polymers is critical for their application as films, coatings, or structural components. The rigid fluorene structure significantly influences these properties.

Tensile Testing: Tensile tests are performed on polymer films to measure key properties such as tensile strength (the maximum stress a material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). Polymers containing the fluorene moiety generally form strong and flexible films. For example, certain co-polyimide films have demonstrated high tensile strengths of 96 MPa or more. mdpi.com However, a trade-off can exist where the high rigidity imparted by the BAHPF monomer leads to reduced elongation at break.

Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the polymers by measuring the storage modulus, loss modulus, and tan delta as a function of temperature. The peak of the tan delta curve is often used as an indicator of the glass transition temperature (Tg), providing a more sensitive measurement than DSC for highly rigid polymers. mdpi.com

Table 3: Mechanical Properties of Fluorene-Based Polyimide Films

| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| Copolyimide Films (CPI) | 96 - 172 | 3.13 - 4.00 | 3.48 - 9.43 | mdpi.com |

Advanced Gas Permeation and Selectivity Measurements

Polymers derived from BAHPF are promising materials for gas separation membranes. The bulky cardo structure disrupts efficient polymer chain packing, which creates increased fractional free volume (FFV) and enhances gas permeability.

Gas permeation properties are characterized by measuring the permeability coefficients (P) of various gases (e.g., H₂, O₂, N₂, CO₂, CH₄) and calculating the ideal selectivity (α), which is the ratio of the permeability coefficients of two gases (e.g., α = P(CO₂)/P(CH₄)). Research on thermally rearranged (TR) copolymers derived from BAHPF and other monomers has shown that these materials can be tailored for gas separation applications. rsc.org For instance, when a hydroxyl-containing polyimide was treated at 450°C, the permeabilities for H₂, CO₂, O₂, and N₂ reached 239.6, 196.04, 46.41, and 9.25 Barrer, respectively, with an O₂/N₂ selectivity of 5.02. researchgate.net The introduction of fluorene-based elements into polyimides has been shown to significantly improve gas permeability. hgxx.org

Table 4: Gas Separation Performance of Fluorene-Based Polymer Membranes

| Polymer System | Gas | Permeability (Barrer) | Gas Pair | Selectivity (α) | Reference |

|---|---|---|---|---|---|

| Thermally Treated Poly(ether-imide) @ 450°C | H₂ | 239.6 | O₂/N₂ | 5.02 | researchgate.net |

| CO₂ | 196.04 | ||||

| O₂ | 46.41 | CO₂/N₂ | 21.19 | ||

| N₂ | 9.25 | ||||

| 6FDA-FFDA/BAPP (8:2) Membrane | CO₂ | 165.46 | CO₂/CH₄ | 31.65 | hgxx.org |

| CH₄ | 5.23 (Calculated) |

Surface and Morphological Characterization (AFM, Contact Angle)

The surface properties of BAHPF-based polymer films are important for applications in coatings, electronics, and membranes.

Atomic Force Microscopy (AFM): AFM is used to investigate the surface topography and roughness of the polymer films at the nanoscale. It provides three-dimensional images of the surface, allowing for the quantification of parameters like root-mean-square (RMS) roughness. A smooth and defect-free surface is often required for optical and electronic applications.

Contact Angle Measurements: This technique is used to determine the hydrophobicity or hydrophilicity of the polymer surface by measuring the contact angle of a liquid droplet (typically water) on the film. Polymers incorporating fluorine atoms alongside the fluorene structure tend to exhibit higher water contact angles, indicating a more hydrophobic, low-energy surface. For example, certain fluorinated polyimide films showed water contact angles in the range of 102.3–107.9°. researchgate.net

Electrical and Dielectric Spectroscopy

Dielectric spectroscopy is used to measure the dielectric constant and dissipation factor over a range of frequencies. Studies on fluorinated polyimides derived from fluorene-containing diamines have reported low dielectric constants, for example, in the range of 2.62–2.79 at 1 MHz. researchgate.net Similarly, copolymerized polyimides with a fluorene rigid structure have achieved dielectric constants as low as 2.53 at 1 MHz. mdpi.com Poly(aryl ether ketone) resins incorporating fluorene have also been developed to achieve low dielectric properties for high-frequency applications. nih.gov

Table 5: Dielectric Properties of Fluorene-Based Polymers

| Polymer System | Dielectric Constant (k) | Frequency | Reference |

|---|---|---|---|

| Fluorinated Polyimides | 2.62 - 2.79 | 1 MHz | researchgate.net |

| Copolyimide (CPI-3) | 2.53 | 1 MHz (10⁶ Hz) | mdpi.com |

| Poly(aryl ether ketone)s | 2.95 - 3.26 | 10 GHz | nih.gov |

Refractive Index and Birefringence Determinations for Optical Applications

BAHPF-based polymers are candidates for advanced optical materials due to their potential for high refractive index combined with low birefringence.

Refractive Index: The fluorene group, with its large volume and high electron density, generally contributes to a high refractive index in polymers. mdpi.com This property is desirable for applications such as high-performance lenses and optical adhesives. Poly(DL-lactide) polymers containing a bisphenol fluorene structure have been synthesized, achieving a maximum refractive index of 1.5276. mdpi.com

Birefringence: Birefringence is the difference between the refractive indices along different axes of a material. For many optical applications, such as substrates for displays, low birefringence is crucial to avoid image distortion. The orthogonal, three-dimensional structure of the fluorene cardo unit helps to create isotropic properties in the polymer film, thereby minimizing birefringence. mdpi.com

Computational and Theoretical Studies on 9,9 Bis 3 Amino 4 Hydroxyphenyl Fluorene and Its Polymeric Systems

Quantum Chemical Calculations (e.g., DFT) for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene. These calculations help in understanding the molecule's inherent geometry and reactivity before it is incorporated into a polymer chain.

DFT calculations are used to find the most stable conformation of the molecule by optimizing its geometry, which involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For this compound, a key structural feature is the spiro-carbon atom of the fluorene (B118485) group, which leads to a non-coplanar arrangement of the two phenyl rings. This "cardo" structure is critical in disrupting polymer chain packing.

The electronic structure of the monomer is also a key focus of DFT studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap. researchgate.netresearchgate.net A larger HOMO-LUMO gap generally indicates greater chemical stability. The distribution of these frontier orbitals provides insights into the reactive sites of the molecule. For instance, the HOMO is often localized on the electron-rich amino and hydroxyl-substituted phenyl rings, while the LUMO may be distributed across the fluorene moiety. researchgate.net This information is vital for predicting how the monomer will behave during polymerization and how the resulting polymer will interact with other molecules or electromagnetic fields.

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Optimized Molecular Geometry (Bond Lengths, Angles) | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D conformation of the monomer. |

| HOMO Energy | DFT | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | DFT | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | DFT | Relates to the chemical reactivity and electronic transition energy. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes the charge distribution and predicts reactive sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Polymer Chain Dynamics and Free Volume Analysis

Once this compound is incorporated into a polymer, its influence on the macroscopic properties of the material is largely determined by how the polymer chains pack and move. Molecular dynamics (MD) simulations are employed to model the behavior of these polymer systems over time, providing a dynamic picture of their structure and properties.

MD simulations can model the amorphous nature of these polymers and analyze their chain dynamics. The bulky, non-planar cardo structure of the fluorene unit significantly hinders efficient chain packing, leading to a high fractional free volume (FFV). researchgate.netresearchgate.net FFV is a measure of the void space within the polymer matrix that is not occupied by the polymer chains themselves. A higher FFV is generally associated with enhanced gas permeability and a lower dielectric constant. MD simulations allow for the quantitative estimation of FFV by virtually probing the polymer structure with particles of a certain size.

Furthermore, these simulations provide insights into the mobility of the polymer chains. The rigidity of the fluorene unit and the strong intermolecular interactions, such as hydrogen bonding from the amino and hydroxyl groups (in precursor polymers), can restrict segmental motion. This restricted mobility contributes to a high glass transition temperature (Tg), which is a key characteristic of high-performance polymers derived from this monomer.

| Simulated Property | Significance | Typical Findings for Fluorene-Containing Polymers |

|---|---|---|

| Fractional Free Volume (FFV) | Correlates with gas permeability and dielectric constant. | High FFV due to inefficient chain packing caused by the cardo structure. researchgate.netresearchgate.net |

| Radius of Gyration | Indicates the size and compactness of polymer chains. | Relatively large radius of gyration due to the bulky fluorene group. |

| Mean Squared Displacement (MSD) | Relates to the mobility of polymer segments and diffusion of small molecules. | Low MSD for polymer chains, indicating high rigidity and thermal stability. |

| Glass Transition Temperature (Tg) | Defines the upper service temperature of the amorphous polymer. | High Tg values are predicted due to restricted chain mobility. |

Predictive Modeling of Material Performance (e.g., Gas Transport, Dielectric Properties)

A significant application of computational studies is the predictive modeling of material performance, which can accelerate the discovery and design of new materials for specific applications. For polymers derived from this compound, predictive modeling is particularly valuable for forecasting their gas transport and dielectric properties.

Gas Transport Properties: The performance of a polymer membrane for gas separation is characterized by its permeability (a measure of the flux of gas through the membrane) and its selectivity (the ratio of permeabilities of two different gases). For polymers containing the bulky fluorene cardo group, the high fractional free volume is expected to lead to high gas permeabilities. researchgate.netresearchgate.netexpresspolymlett.com Predictive models, often based on MD simulations and Quantitative Structure-Property Relationship (QSPR) models, can correlate the chemical structure and FFV with the permeability and selectivity for various gases like O₂, N₂, CO₂, and CH₄. researchgate.netresearchgate.net These models can help in designing polymers that fall on or above the "Robeson upper bound," which represents the trade-off between permeability and selectivity for a given gas pair. researchgate.net

Dielectric Properties: In the microelectronics industry, there is a high demand for materials with low dielectric constants (low-k) to reduce signal delay and power consumption. The bulky fluorene structure, by creating more free volume, reduces the density of polarizable groups in a given volume. This, in turn, is predicted to lower the dielectric constant of the polymer. nih.govresearchgate.net QSPR models can be developed to predict the dielectric constant based on molecular descriptors derived from the polymer's repeating unit. mdpi.compreprints.orgresearchgate.net These descriptors can include molar volume, polarizability, and specific functional groups. Such predictive models guide the synthesis of new polymers with tailored dielectric properties for advanced electronic applications.

| Performance Metric | Modeling Approach | Key Influencing Factors | Predicted Outcome for Fluorene-Based Polymers |

|---|---|---|---|

| Gas Permeability (e.g., O₂, CO₂) | MD Simulations, QSPR | Fractional Free Volume (FFV), Chain Rigidity | High permeability due to high FFV. researchgate.netresearchgate.netexpresspolymlett.com |

| Gas Selectivity (e.g., O₂/N₂) | MD Simulations, QSPR | Size distribution of free volume elements | Moderate to high selectivity depending on the specific polymer structure. researchgate.net |

| Dielectric Constant (k) | QSPR, DFT | Free Volume, Molar Polarizability, Presence of Polar Groups | Low dielectric constant due to increased free volume and disruption of polar group alignment. nih.govresearchgate.net |

Comparative Perspectives and Future Research Directions in 9,9 Bis 3 Amino 4 Hydroxyphenyl Fluorene Polymer Chemistry

Comparative Analysis with Other Fluorene-Substituted Diamines and Bisphenols

The properties endowed by the fluorene (B118485) moiety are significantly modulated by the type and position of functional groups on the phenyl rings. A comparative analysis of AHPHF with its more common analogues, 9,9-Bis(4-hydroxyphenyl)fluorene (B116638) (BHPF) and 9,9-Bis(4-aminophenyl)fluorene (FDA), reveals the critical role of the ortho-amino-hydroxy configuration.

The bulky, cardo structure of the fluorene unit in all these monomers generally imparts high thermal stability, good solubility in organic solvents, and a high glass transition temperature (Tg) to the resulting polymers. evitachem.comnih.gov For instance, polyimides derived from FDA are noted for their exceptional thermal stability, with decomposition temperatures often exceeding 500°C, and high Tg values above 300°C. researchgate.net Similarly, polymers such as poly(aryl ether ketone)s and polycarbonates synthesized from BHPF demonstrate excellent thermal resistance and mechanical strength. nih.govchemicalbook.comnih.gov

However, the unique ortho-positioning of the amine and hydroxyl groups in AHPHF sets it apart. This arrangement is specifically designed for the synthesis of polybenzoxazoles (PBOs) through a thermal rearrangement (TR) process following initial polyimide formation. rsc.org While these TR-PBOs are highly sought after for applications like gas separation membranes due to their superior performance, the precursor polymers derived solely from AHPHF have been found to exhibit poor mechanical properties and difficulty in forming robust films. rsc.org This presents a notable disadvantage compared to the typically strong and flexible films obtained from FDA- and BHPF-based polymers. researchgate.net

The presence of both amine and hydroxyl functionalities in AHPHF also introduces different reactivity and bonding possibilities compared to the single-functionality of FDA (diamine) and BHPF (bisphenol). This dual functionality is essential for forming the benzoxazole (B165842) ring but can also lead to more complex polymerization kinetics and potential side reactions if not carefully controlled. In contrast, the polymerization of FDA with dianhydrides to form polyimides, or BHPF in polyetherification or polycondensation reactions, follows more established and predictable pathways.

| Monomer | Polymer Type | Key Structural Feature | Typical Polymer Tg | Typical Polymer Td5% | Film-Forming Ability | Primary Application Focus |

|---|---|---|---|---|---|---|

| 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (AHPHF) | Polyimide Precursor -> Polybenzoxazole (PBO) | Ortho-amino-hydroxy groups for thermal rearrangement | High (Post-TR) | > 500°C (Post-TR) | Poor (as homopolymer) rsc.org | Gas Separation Membranes researchgate.netrsc.org |

| 9,9-Bis(4-aminophenyl)fluorene (FDA) | Polyimide | Para-amino groups | > 300°C researchgate.net | > 500°C researchgate.net | Good | Low-Dielectric Films, Optical Materials researchgate.netmdpi.com |

| 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) | Polycarbonate, Poly(aryl ether)s, Polyesters | Para-hydroxy groups | > 250°C nih.gov | ~400-500°C nih.govnih.gov | Good | High-Temperature Resins, Optical Polymers evitachem.comnih.gov |

Synergistic Design Principles: Combining this compound with Other Monomers for Multifunctional Polymers

The limitations of AHPHF homopolymers, particularly their poor mechanical integrity, necessitate the use of copolymerization as a key design strategy. By combining AHPHF with other monomers, it is possible to create multifunctional polymers that balance desired properties, such as high thermal stability and gas permeability, with practical requirements like processability and mechanical strength.

A prime example of this synergistic approach is the development of TR copolymer membranes for gas separation. rsc.org In one study, AHPHF was copolymerized with 9,9-bis[4-(4-amino-2-hydroxyphenoxy)phenyl]fluorene (BAHPPF) and 2,2′-bis(3,4′-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). The BAHPPF monomer, while leading to polymers with lower gas permeabilities, imparts good film-forming capabilities and mechanical properties. By systematically varying the molar ratio of AHPHF to BAHPPF, researchers were able to produce a series of copolymers where the deficiencies of one monomer were offset by the strengths of the other. rsc.org The resulting copolymer precursors exhibited excellent mechanical and thermal properties, which could then be thermally rearranged into PBO membranes that possess both high gas separation performance and the physical robustness required for industrial applications. rsc.org

This principle can be extended to other systems. For instance, incorporating flexible ether linkages or bulky, non-polar groups through a co-monomer can enhance solubility and lower the dielectric constant of the final polymer. d-nb.infonasa.gov The combination of the rigid, high-performance characteristics of AHPHF with monomers designed to introduce properties such as:

Flexibility: Using aliphatic dianhydrides or diamines with flexible ether linkages can improve ductility and film-forming properties.

Processability: Incorporating monomers with long alkyl side chains or specific bulky groups can enhance solubility in common organic solvents.

Low Dielectric Constant: Co-polymerizing with highly fluorinated monomers, such as 6FDA, is a proven strategy to reduce molar polarization and increase free volume, thereby lowering the material's dielectric constant. mdpi.comnasa.gov

Specific Functionalities: Monomers containing photosensitive groups could be included to create photopatternable PBO precursors for microelectronics applications.

The key design principle is the strategic balancing of rigid fluorene-containing segments from AHPHF with other molecular components to achieve a synergistic combination of properties that are unattainable with the homopolymer alone.

Future Innovations and Emerging Applications of this compound-Based Materials

The unique properties of polymers derived from AHPHF position them as enabling materials for several next-generation technologies. Future research and development are likely to focus on harnessing their inherent advantages for specialized, high-value applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, and how can purity be optimized?

- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions followed by catalytic reduction. For example, fluorinated derivatives of fluorene diamines are prepared using potassium carbonate as a base and Pd/C for catalytic hydrogenation .

- Purification : Recrystallization in polar solvents (e.g., THF) or sublimation under controlled temperatures (melting point: 279–282°C) improves purity to ≥98%. Solid-phase extraction may resolve impurities from byproducts .

Q. How does the solubility profile of this compound influence experimental design?

- The compound is sparingly soluble in methanol, chloroform, and water but dissolves in tetrahydrofuran (THF). Poor solubility necessitates solvent optimization for polymerization or composite fabrication. For instance, THF is preferred for solution-based reactions, while dimethylacetamide (DMAc) may enhance solubility in polyimide synthesis .

Q. What analytical methods are recommended for characterizing this compound?

- Structural Confirmation : Use FTIR to identify amine (-NH₂) and hydroxyl (-OH) stretches (3200–3500 cm⁻¹) and NMR (¹H/¹³C) to confirm fluorene backbone symmetry and substituent positions .

- Purity Assessment : High-performance liquid chromatography (HPLC) or GC-MS with a detection limit of 0.01 mg/kg ensures minimal impurities .

Advanced Research Questions

Q. How can thermal stability and optical properties be optimized for OLED applications?

- Thermal Stability : Introducing aryl groups at the C9 position reduces inter-chromophore interactions, enhancing thermal stability (decomposition >300°C). Terfluorene derivatives exhibit glass transition temperatures (Tg) >150°C, suitable for device fabrication .

- Optical Tuning : Conformational rigidity from the fluorene backbone increases photoluminescence quantum yield (PLQY) to ~100% in solution. For blue-emitting OLEDs, steric hindrance from methyl or trifluoromethyl groups suppresses aggregation-induced quenching .

Q. What strategies address contradictions in reported solubility and reactivity data across derivatives?

- Systematic Comparison : Compare solubility parameters (Hansen solubility parameters) of derivatives like 9,9-Bis(4-amino-3-methylphenyl)fluorene (soluble in DMAc) vs. 9,9-Bis(4-hydroxyphenyl)fluorene (water-insoluble). Reactivity differences arise from electron-donating/withdrawing substituents (e.g., -OH vs. -NH₂) .

- Computational Modeling : Density functional theory (DFT) predicts solvent interactions and charge distribution to guide solvent selection .

Q. How does this compound perform as a building block for high-temperature polyimides?

- Polymer Synthesis : React with aromatic dianhydrides (e.g., pyromellitic dianhydride) via thermal imidization to form fluorinated polyimides. These polymers exhibit low dielectric constants (<2.5) and high Tg (>250°C), ideal for aerospace or microelectronics .

- Morphological Control : The fluorene moiety reduces chain packing, improving organosolubility while maintaining mechanical strength. Films cast from DMAc show tensile strengths >100 MPa .

Q. What are the safety protocols for handling this compound in laboratory settings?

- PPE Requirements : Use dust masks, nitrile gloves, and safety goggles to avoid skin/eye irritation (GHS Category 2). Fume hoods with local exhaust ventilation minimize inhalation risks .

- Storage : Store in airtight containers at <20°C, away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.